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Compound of Interest

Compound Name: 3-Pyridazineacetic acid

Cat. No.: B1342412 Get Quote

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Guide to the

Physicochemical Properties and Biological Activities of 3-Pyridazineacetic Acid in

Comparison to Pyridine, Pyrimidine, Pyrazine, and Indole Analogs.

This guide offers a detailed comparative analysis of 3-pyridazineacetic acid alongside other

key nitrogen-containing heterocyclic compounds: pyridine, pyrimidine, pyrazine, and indole,

with a focus on their acetic acid derivatives. The objective is to provide a comprehensive

resource for researchers and professionals in drug discovery and development, summarizing

key physicochemical properties, biological activities, and synthetic approaches. This report

includes quantitative data for direct comparison, detailed experimental protocols for relevant

biological assays, and visualizations of pertinent signaling pathways.

Physicochemical Properties: A Comparative
Overview
A fundamental aspect of drug design and development is the understanding of a compound's

physicochemical properties, which influence its absorption, distribution, metabolism, and

excretion (ADME) profile. The table below summarizes key properties of 3-pyridazineacetic
acid and its comparators.
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Property
3-
Pyridazinea
cetic Acid

Pyridine-3-
acetic Acid

Pyrimidine-
4-acetic
Acid

Pyrazineace
tic Acid

Indole-3-
acetic Acid

Molecular

Formula
C₆H₆N₂O₂

C₇H₇NO₂[1]

[2][3]
C₆H₆N₂O₂[4] C₆H₆N₂O₂ C₁₀H₉NO₂

Molecular

Weight (

g/mol )

138.12
137.14[1][2]

[3]
138.12[4]

124.10 (for

Pyrazinoic

acid)[5]

175.18

Melting Point

(°C)
138-140 140 - 146[1] 135-137

222 - 225 (for

Pyrazinoic

acid)[5]

165-169

pKa
~3.5-4.5

(estimated)

3.61 (acidic),

4.97 (basic)

[6]

~3.47

(Predicted)[4]

2.9 (for

Pyrazinoic

acid)[5][7]

4.75

LogP
(Not

available)

-0.59 to

0.43[6]

(Not

available)

0.175 (for

Pyrazinoic

acid)[8]

1.41

Water

Solubility

(Not

available)
58.3 g/L[6]

Soluble in

PBS (pH 7.2)

at 1 mg/ml[9]

Soluble in

cold water[5]
Insoluble

Note: Data for some compounds, particularly 3-pyridazineacetic acid and its pyrimidine and

pyrazine analogs, is limited in publicly available literature. Values for pyrazineacetic acid are

represented by its close analog, pyrazinoic acid.

Biological Activities: A Head-to-Head Comparison
Nitrogen-containing heterocycles are privileged scaffolds in medicinal chemistry, exhibiting a

wide array of biological activities. This section compares the reported anticancer and

antimicrobial activities of derivatives of the heterocyclic cores. Direct comparative studies of the

acetic acid derivatives are scarce; therefore, this analysis draws from studies on related

derivatives to infer potential activities.
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Anticancer Activity
Heterocycle Core

Reported Anticancer Activities of
Derivatives

Pyridazine

Derivatives have shown potent cytotoxic activity

against various cancer cell lines, including

leukemia and breast cancer.[10] Some

compounds induce apoptosis via caspase 3/7

activation.[10]

Pyridine

Pyridine-based compounds have demonstrated

significant anticancer activity, with some

derivatives showing IC50 values in the low

micromolar range against breast and liver

cancer cell lines.[11][12] Mechanisms include

induction of G2/M arrest and apoptosis.[11]

Pyrimidine

Pyrimidine derivatives are widely recognized for

their anticancer properties and form the basis of

several clinically used drugs. They exhibit a

broad spectrum of activity against various

cancer types.

Pyrazine
Pyrazine derivatives are known for their

antitumor activities.[13]

Indole

Indole derivatives are a well-established class of

anticancer agents with diverse mechanisms of

action, including inhibition of tubulin

polymerization and kinase activity.

Antimicrobial Activity
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Heterocycle Core
Reported Antimicrobial Activities of
Derivatives

Pyridazine

Some pyridazine derivatives have shown

remarkable activity against Gram-positive

bacteria.[14]

Pyridine

Pyridine derivatives have exhibited a broad

spectrum of antimicrobial activity against both

Gram-positive and Gram-negative bacteria, as

well as fungi.[15] MIC values in the low µg/mL

range have been reported for some compounds.

[16]

Pyrimidine

Pyrimidine derivatives are known to possess a

wide range of antimicrobial activities, including

antibacterial and antifungal effects.

Pyrazine
Pyrazine derivatives have been reported to have

antibiotic activities.[13]

Indole

Indole-containing compounds have

demonstrated significant antibacterial and

antifungal properties.

Experimental Protocols
To facilitate further research and direct comparison, this section provides detailed

methodologies for key experiments cited in the evaluation of anticancer and antimicrobial

activities.

Synthesis of 3-Pyridazineacetic Acid (Illustrative
Pathway)
While a specific, detailed protocol for the direct synthesis of 3-pyridazineacetic acid is not

readily available in the reviewed literature, a plausible synthetic route can be proposed based

on established chemical transformations of pyridazine derivatives. One potential pathway
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involves the hydrolysis of a suitable precursor like pyridazine-3-carbonitrile or an ester

derivative.

Step 1: Synthesis of 6-Chloropyridazine-3-carbonitrile

A common starting material for pyridazine derivatives is 6-chloropyridazine-3-carbonitrile. This

can be prepared from 3,6-dichloropyridazine through nucleophilic substitution of one chlorine

atom with a cyanide group.

Step 2: Suzuki Coupling to Introduce a Methyl Group

The remaining chlorine atom can be replaced with a methyl group via a Suzuki coupling

reaction with a methylboronic acid derivative.

Step 3: Oxidation of the Methyl Group to a Carboxylic Acid

The methyl group on the pyridazine ring can then be oxidized to a carboxylic acid using a

strong oxidizing agent like potassium permanganate (KMnO₄) in a basic solution.

Step 4: Hydrolysis of the Nitrile

Finally, the nitrile group can be hydrolyzed to the carboxylic acid under acidic or basic

conditions to yield 3-pyridazineacetic acid.

A more direct, though less detailed, method involves the reaction of 3-oxo-2-

arylhydrazonopropanals with cyanoacetic acid in acetic anhydride to form pyridazin-3-one

derivatives, which can be further modified.[10] Another approach describes the synthesis of

pyridazine-3-carboxylic acid from the cyclization of a hydrazo derivative followed by reaction

with malononitrile.[17]

Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric

method to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT

to purple formazan crystals. The amount of formazan produced is proportional to the number of

living cells.
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Procedure:

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and incubate

for 24 hours to allow for cell attachment.

Compound Treatment: Treat the cells with various concentrations of the test compounds

(e.g., 3-pyridazineacetic acid and its analogs) and a vehicle control. Incubate for a

specified period (e.g., 48 or 72 hours).

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl)

to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm

using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and

determine the IC50 value (the concentration of the compound that inhibits cell growth by

50%).

Antimicrobial Activity Assessment: Broth Microdilution
Method
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory

Concentration (MIC) of an antimicrobial agent.[1][2][6][18]

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a

96-well microtiter plate, and a standardized inoculum of the test microorganism is added. The

MIC is the lowest concentration of the agent that inhibits visible growth of the microorganism.

Procedure:

Preparation of Antimicrobial Solutions: Prepare stock solutions of the test compounds and

serially dilute them in a suitable broth medium in a 96-well plate.

Inoculum Preparation: Prepare a standardized suspension of the test bacteria or fungi.
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Inoculation: Add the microbial inoculum to each well of the microtiter plate.

Incubation: Incubate the plates under appropriate conditions (e.g., temperature, time) for the

specific microorganism.

MIC Determination: After incubation, visually inspect the plates for microbial growth

(turbidity). The MIC is the lowest concentration of the compound in which no visible growth is

observed.

Signaling Pathway Visualization
Several heterocyclic compounds exert their biological effects by modulating specific signaling

pathways. While the direct interaction of 3-pyridazineacetic acid with these pathways is not

yet fully elucidated, related heterocyclic structures have been shown to inhibit key cellular

signaling cascades, such as the JNK pathway, which is involved in inflammation and apoptosis.

[1][6][18][19]

JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of cellular processes

including apoptosis, inflammation, and cell proliferation. Heterocyclic compounds can

potentially inhibit this pathway at various points.
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Caption: Simplified JNK signaling pathway and a potential point of inhibition by heterocyclic

compounds.

Experimental Workflow for Anticancer Drug Screening
The following diagram illustrates a typical workflow for screening potential anticancer

compounds.
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Caption: A generalized workflow for the discovery and development of anticancer drugs.

In conclusion, while 3-pyridazineacetic acid and its related heterocyclic analogs hold

significant promise in medicinal chemistry, further direct comparative studies are necessary to

fully elucidate their relative potencies and mechanisms of action. This guide provides a

foundational framework for such investigations by consolidating existing data and outlining

standardized experimental protocols.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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